![molecular formula C20H25N3O3 B6962431 3-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B6962431.png)
3-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]-1-methylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]-1-methylpyridin-2-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyridinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]-1-methylpyridin-2-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the piperazine ring reacts with 3-methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Pyridinone Moiety: The pyridinone moiety is synthesized through a cyclization reaction involving an appropriate precursor, such as a β-keto ester, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the piperazine derivative with the pyridinone moiety using a coupling reagent like carbodiimide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]-1-methylpyridin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyridinone moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]-1-methylpyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]-1-methylpyridin-2-one: shares structural similarities with other piperazine derivatives and pyridinone compounds.
Trimethoxyphenyl derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Amino chalcones: Exhibiting antioxidant and anti-inflammatory activities.
Uniqueness
The unique combination of the methoxyphenyl group, piperazine ring, and pyridinone moiety in this compound provides a distinct pharmacological profile, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-[4-[1-(3-methoxyphenyl)ethyl]piperazine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15(16-6-4-7-17(14-16)26-3)22-10-12-23(13-11-22)20(25)18-8-5-9-21(2)19(18)24/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFAGDSERBENFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N2CCN(CC2)C(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B6962349.png)
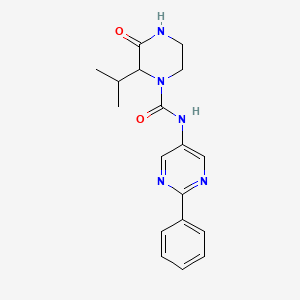
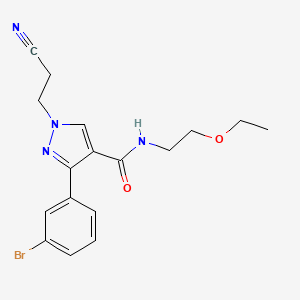
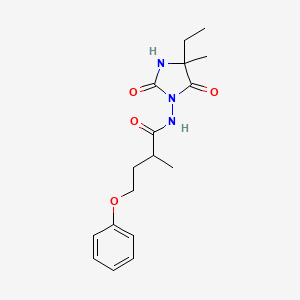
![[5-(Dimethylamino)pyrazin-2-yl]-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6962389.png)
![5-(dimethylamino)-N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]pyrazine-2-carboxamide](/img/structure/B6962392.png)
![[5-(Dimethylamino)pyrazin-2-yl]-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6962397.png)
![[4-(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B6962402.png)
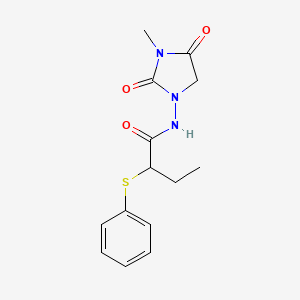
![N-tert-butyl-4-[3-(oxan-4-yloxy)propanoylamino]piperidine-1-carboxamide](/img/structure/B6962425.png)
![[4-(oxolan-2-ylmethoxy)phenyl]-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6962437.png)
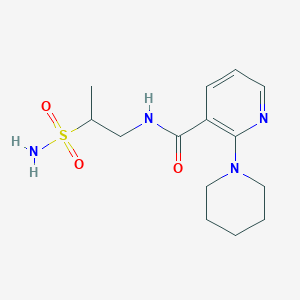
![1-acetyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B6962446.png)
![[5-(Dimethylamino)pyrazin-2-yl]-(2-pyridin-4-ylazepan-1-yl)methanone](/img/structure/B6962453.png)
